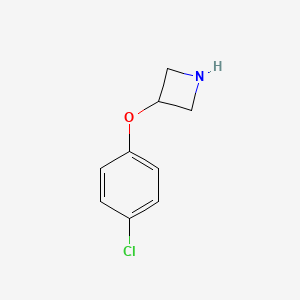

3-(4-Chlorophenoxy)azetidine

描述

Contextualization within Contemporary Medicinal Chemistry Research

3-(4-Chlorophenoxy)azetidine has emerged as a compound of significant interest within medicinal chemistry, primarily serving as a versatile structural motif and key intermediate in the synthesis of more complex molecules with potential therapeutic applications. ontosight.ai Its structure, which combines a strained four-membered azetidine (B1206935) ring with a 4-chlorophenoxy group, provides a unique combination of properties. ontosight.aicymitquimica.com The azetidine moiety offers a rigid, three-dimensional scaffold that can influence the physicochemical properties of a molecule, while the chlorophenoxy group can enhance binding affinity to biological targets and affect lipophilicity. ontosight.aicymitquimica.comacs.org

Research has demonstrated the utility of the this compound scaffold in developing compounds targeting a range of biological systems. For instance, it forms the core of molecules investigated for their potential as dopamine (B1211576) antagonists and agents for central nervous system (CNS) disorders. researchgate.netgoogle.com The compound is a building block for creating libraries of structurally diverse molecules, which can then be screened for various biological activities against cancer cell lines, pathogens, and other disease-related biochemical pathways. technologynetworks.comsciencedaily.com Its incorporation into larger molecules, such as 7-(3-(4-chlorophenoxy)azetidin-1-ylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine, highlights its role in constructing complex chemical entities for pharmacological exploration. ontosight.ai

Overview of Azetidine Core Structures in Drug Discovery

Azetidines are four-membered, nitrogen-containing heterocyclic compounds that have become increasingly attractive scaffolds in drug discovery. acs.orgtechnologynetworks.comfrontiersin.org Though less common than their five- and six-membered counterparts, azetidines are gaining prominence and are found in several approved drugs and clinical candidates. acs.orgresearchgate.net Their value stems from the unique structural and physicochemical properties they impart to a molecule. The strained four-membered ring provides a degree of rigidity and a well-defined three-dimensional geometry, which can be advantageous for specific receptor binding. solubilityofthings.com

The small, polar nature of the azetidine ring can significantly and favorably impact the properties of drug molecules. acs.org Incorporating an azetidine moiety can lead to compounds with enhanced pharmacokinetic profiles. researchgate.net Azetidine derivatives have been investigated for a wide array of pharmacological activities, including applications as anticancer, antibacterial, antiobesity, anti-inflammatory, and antiviral agents. researchgate.netnih.gov Furthermore, they are promising components in the development of treatments for neurological diseases such as Parkinson's disease, Tourette's syndrome, and attention deficit disorder. technologynetworks.comsciencedaily.com The development of novel synthetic methods to create functionalized azetidines is a highly sought-after goal in medicinal chemistry, as it provides access to new chemical space for drug development. researchgate.netresearchgate.net

Historical Perspective on Phenoxy-Substituted Azetidines in Chemical Biology

The scientific journey of azetidines began in earnest in 1955 with the isolation of the first naturally occurring azetidine derivative, L-azetidine-2-carboxylic acid, from the plant Convallaria majalis. This discovery validated the biological relevance of these four-membered nitrogen heterocycles and spurred research into their synthesis and potential applications.

Over time, synthetic chemists developed various methods to construct the azetidine ring and its derivatives. The Staudinger reaction, involving a ketene-imine cycloaddition, became a fundamental method for synthesizing 2-azetidinone derivatives. derpharmachemica.com Research into phenoxy-substituted azetidines specifically has led to the development of compounds with notable biological activities. For example, a patented process describes the synthesis of 3-phenoxy-1-azetidinecarboxamides, which were identified as useful agents in the treatment of epileptic seizures. google.com This process involved heating a 3-phenoxyazetidine (B1367254) derivative with urea. google.com Other research has focused on the synthesis and characterization of 3-phenoxyazetidin-2-ones, exploring their stereochemistry and chemical properties through various spectroscopic techniques. rdd.edu.iqrdd.edu.iqresearchgate.net These historical efforts have built a foundation for the current exploration of more specifically substituted compounds like this compound.

Rationale for Focused Academic Inquiry into this compound

The focused academic inquiry into this compound is driven by its potential as a versatile building block for creating novel therapeutic agents. The rationale is built upon the strategic combination of its structural components: the azetidine ring, the phenoxy linker, and the specific para-chloro substituent on the phenyl ring.

The azetidine core provides a stable, rigid scaffold that is increasingly valued in drug design. researchgate.netsolubilityofthings.com The phenoxy group allows for a specific spatial orientation of the phenyl ring relative to the azetidine core. The chlorine atom at the para-position of the phenyl ring is particularly significant. Halogen substituents are often used in drug design to modulate a compound's biological activity, metabolic stability, and binding potency. solubilityofthings.com The 4-chloro substitution can influence electronic properties and provide a potential site for halogen bonding with target receptors, which can enhance binding affinity.

The compound serves as a key intermediate in the synthesis of a variety of more complex molecules. For example, it is a precursor for N-(3-(4-chlorophenoxy)-2-oxo-4-heteroaryl aryl azetidin-1-yl)-3,4,5-trimethoxybenzamides, which have been tested for antibacterial activity. derpharmachemica.com It is also used to synthesize 1-benzhydryl-3-(4-chlorophenoxy)azetidine, a compound studied for its potential biological activities. The demonstrated utility of this specific chemical moiety in constructing larger, pharmacologically relevant structures justifies the focused research into its properties and synthesis.

Research Data Tables

Physicochemical Properties

This table summarizes key physicochemical properties for this compound and its hydrochloride salt.

| Property | This compound | This compound hydrochloride |

| CAS Number | 954223-36-0 chemscene.com | 490021-97-1 sigmaaldrich.com |

| Molecular Formula | C₉H₁₀ClNO solubilityofthings.com | C₉H₁₀ClNO·HCl sigmaaldrich.com |

| Molecular Weight | 183.63 g/mol | 220.1 g/mol sigmaaldrich.com |

| Physical Form | Not specified | Solid sigmaaldrich.com |

| Purity | 97% chemscene.com | 95% sigmaaldrich.com |

| Storage | 4°C, protect from light chemscene.com | 2-8°C, Inert atmosphere sigmaaldrich.com |

| InChI Key | Not specified | QSNYTCGPOAJEFH-UHFFFAOYSA-N sigmaaldrich.com |

Synthesis of Azetidine Derivatives

The following table outlines examples of synthetic methods used to produce derivatives incorporating the azetidine scaffold, including those related to this compound.

| Reaction Type | Reactants | Reagents/Conditions | Product Class | Reference |

| Cycloaddition | Hydrazone derivatives, 2-(4-chlorophenoxy)acetyl chloride | Triethylamine, Toluene, 60°C | Substituted N-(3-(4- chlorophenoxy)-2-oxo-4-heteroaryl aryl azetidin-1-yl)-3,4,5-trimethoxybenzamides | derpharmachemica.com |

| Urea Fusion | 3-(3-trifluoromethylphenoxy)azetidine, Urea | Heat (approx. 135°C), Solvent-free | 3-Phenoxy-1-azetidinecarboxamides | google.com |

| N-Substitution | 3-(4-Chlorophenoxy)-1-(diphenylmethyl)azetidine (precursor) | 60% Sodium hydride, Dry DMF | 1-Benzhydryl-3-(4-chlorophenoxy)azetidine | prepchem.com |

| Intramolecular Aminolysis | cis-3,4-epoxy amines | La(OTf)₃ catalyst, (CH₂Cl)₂, Reflux | Substituted Azetidines | frontiersin.org |

Structure

3D Structure

属性

IUPAC Name |

3-(4-chlorophenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKDDYJEXTWRLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626953 | |

| Record name | 3-(4-Chlorophenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

753445-45-3 | |

| Record name | 3-(4-Chlorophenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 3 4 Chlorophenoxy Azetidine

Retrosynthetic Analysis of the 3-(4-Chlorophenoxy)azetidine Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. nsf.gov For this compound, the primary disconnection points are the C-O ether linkage and the C-N bonds within the azetidine (B1206935) ring.

A logical retrosynthetic approach would first disconnect the ether bond, leading to two key precursors: an azetidine core with a leaving group at the 3-position and 4-chlorophenol (B41353). A more practical approach, however, involves a functional group interconversion (FGI) strategy. This would lead to a more readily accessible precursor, 3-hydroxyazetidine, and 4-chlorophenol. The synthesis would then rely on a reliable method for ether formation.

Further disconnection of the 3-hydroxyazetidine scaffold can proceed via two main pathways:

C-N Bond Disconnection: This approach involves breaking two C-N bonds, leading to a 1,3-difunctionalized propane (B168953) derivative.

C-C Bond Disconnection: This less common strategy would involve cleaving a C-C bond within the four-membered ring.

For practical synthesis, the disconnection leading to 3-hydroxyazetidine and 4-chlorophenol is the most strategically sound, as it utilizes readily available starting materials and well-established chemical transformations.

Classical Synthetic Routes to Azetidine Derivatives

The synthesis of the azetidine ring is challenging due to the inherent ring strain. zenodo.org However, several classical methods have been developed for their formation.

Ring-Closing Reactions for Azetidine Formation

Intramolecular cyclization is a common strategy for constructing the azetidine ring. This typically involves the reaction of a γ-amino alcohol or a related derivative bearing a suitable leaving group. For the synthesis of the 3-hydroxyazetidine precursor, a common starting material is epichlorohydrin (B41342), which reacts with a protected amine source.

A widely used method for the synthesis of 3-hydroxyazetidine hydrochloride involves the reaction of epichlorohydrin with benzylamine, followed by ring closure and subsequent debenzylation. researchgate.net Another approach utilizes a trityl-protected amine, which can be deprotected under acidic conditions. nih.gov

| Starting Materials | Key Steps | Product | Reference |

| Epichlorohydrin, Benzylamine | 1. Ring opening 2. Ring closure 3. Debenzylation | 3-Hydroxyazetidine hydrochloride | researchgate.net |

| Epichlorohydrin, Tritylamine | 1. Ring opening 2. Ring closure 3. Detritylation with HCl | 3-Hydroxyazetidine hydrochloride | nih.gov |

This table presents classical ring-closing strategies for the synthesis of the 3-hydroxyazetidine precursor.

Functionalization Strategies on Pre-formed Azetidine Rings

Once the azetidine ring is formed, further functionalization can be achieved. For the synthesis of this compound, the key transformation is the conversion of the hydroxyl group of 3-hydroxyazetidine into the desired ether. A common challenge is the need for N-protection to prevent side reactions at the azetidine nitrogen. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability and ease of removal under acidic conditions. reddit.comresearchgate.net

The etherification can be achieved through various methods, with the Mitsunobu reaction being a particularly effective choice. organic-chemistry.org This reaction allows for the conversion of a primary or secondary alcohol to an ether with inversion of stereochemistry. organic-chemistry.org The reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry offers more sophisticated approaches to address challenges such as stereoselectivity and sustainability.

Stereoselective Synthesis Approaches for Chiral Azetidine Analogues

The 3-position of the azetidine ring in this compound is a potential stereocenter. The development of stereoselective syntheses to access enantiomerically pure azetidine derivatives is of high interest for pharmaceutical applications.

A key strategy for achieving stereoselectivity is through the use of chiral starting materials or chiral catalysts. For instance, the synthesis could start from a chiral precursor to 3-hydroxyazetidine. The subsequent etherification via a Mitsunobu reaction is known to proceed with inversion of configuration, allowing for predictable stereochemical outcomes. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign. In the context of this compound synthesis, several aspects can be optimized:

Atom Economy: Choosing reactions that incorporate the maximum number of atoms from the reactants into the final product.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives.

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste.

For example, the development of catalytic Mitsunobu reactions could reduce the amount of phosphine oxide waste generated. nih.gov Additionally, exploring one-pot procedures that combine multiple synthetic steps without the isolation of intermediates can improve efficiency and reduce solvent usage.

Proposed Synthetic Route for this compound

A plausible and efficient synthetic route to this compound is outlined below, based on the principles discussed.

Step 1: Synthesis of N-Boc-3-hydroxyazetidine

This key intermediate can be synthesized from 3-hydroxyazetidine hydrochloride, which is commercially available or can be prepared via classical methods. researchgate.netnih.gov The protection of the azetidine nitrogen with a Boc group is a standard procedure.

| Reactants | Reagents | Solvent | Conditions | Yield | Reference |

| 3-Hydroxyazetidine hydrochloride, Di-tert-butyl dicarbonate | Triethylamine | Dichloromethane | Room Temperature | High | General Procedure |

This table outlines the N-protection of 3-hydroxyazetidine.

Step 2: Mitsunobu Reaction for Ether Formation

The N-Boc-3-hydroxyazetidine can then be reacted with 4-chlorophenol under Mitsunobu conditions to form the desired C-O ether linkage.

| Reactants | Reagents | Solvent | Conditions | Yield | Reference |

| N-Boc-3-hydroxyazetidine, 4-Chlorophenol | PPh3, DIAD | Tetrahydrofuran | 0 °C to Room Temperature | Good to Excellent | organic-chemistry.org, nih.gov |

This table details the proposed Mitsunobu reaction for the synthesis of N-Boc-3-(4-chlorophenoxy)azetidine.

Step 3: N-Boc Deprotection

The final step is the removal of the Boc protecting group to yield the target compound, this compound. This is typically achieved under acidic conditions.

| Reactant | Reagents | Solvent | Conditions | Yield | Reference |

| N-Boc-3-(4-chlorophenoxy)azetidine | Trifluoroacetic acid (TFA) or HCl in Dioxane | Dichloromethane or Dioxane | Room Temperature | High | reddit.com, researchgate.net |

This table describes the deprotection of the N-Boc group to afford the final product.

Flow Chemistry Applications for Scalable Production

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of pharmaceutical intermediates, offering enhanced safety, scalability, and process control. jst.org.indigitellinc.com For the production of 3-substituted azetidines, including this compound, flow chemistry provides a robust and sustainable alternative to conventional methods. uniba.itnih.gov This technology is particularly advantageous for handling reactive intermediates and managing exothermic reactions, which are common in the synthesis of strained heterocyclic systems like azetidines. digitellinc.comnih.gov

A potential continuous flow process for synthesizing this compound can be conceptualized based on established methodologies for C3-functionalized azetidines. uniba.itnih.gov A common precursor, such as N-Boc-3-iodoazetidine, could be used as the starting material. uniba.itnih.gov The synthesis would typically involve a flow system comprising high-precision pumps, micromixers, and temperature-controlled reactor coils. uniba.itmdpi.com

The process would begin with the pumping of two separate streams: one containing N-Boc-3-iodoazetidine in a suitable green solvent like cyclopentyl methyl ether (CPME), and the other containing an organolithium reagent (e.g., n-hexyllithium). uniba.it These streams would converge in a T-shaped micromixer, initiating a rapid iodine-lithium exchange to form a C3-lithiated azetidine intermediate. uniba.it The precise control over stoichiometry and temperature (e.g., -50 °C) afforded by the flow reactor minimizes side reactions and allows for the safe handling of the unstable lithiated species. digitellinc.comuniba.it

Immediately following its formation, this intermediate stream would be mixed with a solution of an appropriate electrophile to introduce the 4-chlorophenoxy group. The resulting mixture would then pass through a second reactor coil for a specific residence time to ensure complete reaction before being quenched in-line with a suitable reagent like aqueous ammonium (B1175870) chloride. mdpi.com The advantages of such a system include superior heat and mass transfer, precise control over residence times (often on the scale of seconds to minutes), and the ability to scale up production by extending operational time or by "numbering up" (running multiple reactors in parallel). almacgroup.com This methodology avoids the challenges of handling large volumes of hazardous reagents and the difficulties in maintaining consistent temperatures associated with large-scale batch reactors. beilstein-journals.org

Purification and Characterization Techniques in Synthetic Studies

Following the synthesis of this compound, rigorous purification and characterization are essential to ensure the compound's identity, purity, and structural integrity. A combination of chromatographic and spectroscopic techniques is employed to isolate the target molecule from unreacted starting materials, byproducts, and potential isomers, and to unequivocally confirm its chemical structure.

Chromatography is the cornerstone of purification in synthetic organic chemistry. For a compound like this compound, a multi-step chromatographic approach is typically utilized.

Thin-Layer Chromatography (TLC): TLC is an indispensable tool for the real-time monitoring of reaction progress. By spotting the reaction mixture on a silica-coated plate and eluting with an appropriate solvent system, chemists can visualize the consumption of reactants and the formation of the product. rsc.org Stains like potassium permanganate (B83412) or visualization under UV light are used to see the separated spots. rsc.org This technique is also crucial for optimizing the solvent system for column chromatography.

Flash Column Chromatography: This is the primary method for purifying the crude product on a preparative scale. rsc.org The crude mixture is loaded onto a column packed with silica (B1680970) gel and eluted with a solvent system, typically a mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). rsc.org The polarity of the eluent is carefully chosen based on TLC trials to achieve effective separation. For instance, the purification of the structurally similar 3-(4-chlorophenyl)-1-tosylazetidine was successfully achieved using a hexane/EtOAc mixture. rsc.org Fractions are collected and analyzed by TLC to pool the pure product.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating closely related isomers (e.g., regioisomers or stereoisomers, should they form), HPLC is the method of choice. nih.gov An HPLC system using a C18 stationary phase with an ion-suppression mobile phase could be effective for separating chlorophenoxy-containing compounds. nih.govresearchgate.net This technique offers superior resolution compared to flash chromatography and is critical for isolating specific isomers for detailed biological evaluation.

Once purified, the structure of this compound is confirmed using a suite of spectroscopic and spectrometric methods. ekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for structural elucidation of organic molecules. researchgate.net

¹H NMR: The proton NMR spectrum would provide definitive information about the molecular framework. Key expected signals include: two doublets in the aromatic region (approximately 6.8-7.4 ppm) characteristic of a 1,4-disubstituted benzene (B151609) ring; a multiplet for the single proton on the carbon atom bonded to the oxygen (C-3 of the azetidine); and distinct multiplets for the protons on the other two azetidine ring carbons (C-2 and C-4). rsc.org The integration of these signals would confirm the number of protons in each environment, while the splitting patterns would reveal their connectivity.

¹³C NMR: The carbon NMR spectrum would show the number of unique carbon atoms in the molecule. For this compound, one would expect to see distinct signals for the four unique carbons of the chlorophenyl group and the three carbons of the azetidine ring. rsc.org The chemical shifts would indicate the electronic environment of each carbon; for example, the carbon atom attached to the chlorine and the one attached to the ether oxygen would appear at characteristic downfield shifts. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound. ekb.eg

Low-Resolution Mass Spectrometry (LRMS): This technique would confirm the nominal molecular mass of the compound (183.6 g/mol ). nih.gov The mass spectrum would show a molecular ion peak ([M]+) and a characteristic isotopic pattern for the presence of a single chlorine atom ([M+2]+ peak approximately one-third the intensity of the [M]+ peak).

High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecular ion to several decimal places (calculated monoisotopic mass: 183.04509 Da). uni.lu This precise measurement allows for the unambiguous determination of the molecular formula (C₉H₁₀ClNO), confirming that the synthesized compound has the correct elemental composition. rsc.org

By combining these purification and characterization techniques, chemists can confidently verify the successful synthesis of pure this compound.

Structure Activity Relationship Sar Studies of 3 4 Chlorophenoxy Azetidine Analogues

Systematic Modification of the Phenoxy Moiety

The phenoxy group at the 3-position of the azetidine (B1206935) ring is a primary site for structural modification to explore its influence on biological endpoints. Alterations to the electronic and steric properties of the phenyl ring can profoundly impact a compound's potency, selectivity, and pharmacokinetic profile.

Impact of Halogen Substitutions on Biological Activity

Halogen atoms are frequently incorporated into drug candidates to modulate factors such as lipophilicity, metabolic stability, and binding affinity through halogen bonding. In the context of azetidine derivatives, various halogenated aryl groups have been explored. For instance, studies on N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones identified a derivative with a 3-methyl-4-fluorophenyl scaffold as having notable antiviral activity against human coronavirus (229E). nih.gov Similarly, the synthesis of spiro[azetidine-3,5′-furo[3,4-d]pyrimidine] derivatives included analogues with 3-chlorophenyl and 3-bromophenyl groups, which were evaluated for antimycobacterial activity. mdpi.com

While a systematic study comparing different halogen substitutions at various positions on the 3-phenoxy ring of the parent azetidine is not extensively documented, the inclusion of these moieties in related active compounds underscores their importance. The 4-chloro substitution in the titular compound, 3-(4-chlorophenoxy)azetidine, is a common starting point, often conferring a balance of lipophilicity and electronic character that can be favorable for biological activity.

Table 1: Examples of Halogen-Substituted Aryl Groups in Azetidine Analogues This table presents examples of related azetidine compounds featuring halogenated aryl moieties, illustrating the exploration of such substitutions in medicinal chemistry.

| Compound Scaffold | Aryl Substitution | Observed Biological Context | Reference |

|---|---|---|---|

| N-benzyl-3-aryl-4-(diethoxyphosphoryl)azetidin-2-one | 3-methyl-4-fluorophenyl | Antiviral (Human Coronavirus) | nih.gov |

| Spiro[azetidine-3,5′-furo[3,4-d]pyrimidine] | 3-chlorophenyl | Antimycobacterial | mdpi.com |

| Spiro[azetidine-3,5′-furo[3,4-d]pyrimidine] | 3-bromophenyl | Antimycobacterial | mdpi.com |

Exploration of Electron-Donating and Electron-Withdrawing Groups

For example, introducing electron-donating groups such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), and amino (-NH2) at the 3- and 4-positions of the C4-phenyl ring led to some of the most potent compounds against breast cancer cells (MCF-7). nih.gov Specifically, a 3-amino-4-methoxyphenyl group at the C4-position resulted in a compound with an IC50 value of 19 nM. nih.gov Another study on 1-(3,5-dimethoxyphenyl)azetidin-2-ones found that a 4-ethoxyphenyl group on the C4-ring produced a highly potent compound with an IC50 of 10 nM in MCF-7 cells. mdpi.com These findings suggest that electron-rich phenyl rings contribute positively to the activity of this scaffold, likely by enhancing interactions with the biological target.

Table 2: Effect of Substituents on Antiproliferative Activity of Azetidin-2-one Analogues Data from studies on 1,4-diaryl-3-phenoxyazetidin-2-ones, showing the impact of substitutions on the C4-aryl ring on activity against MCF-7 cancer cells.

| C4-Aryl Ring Substituent | N-Aryl Ring Substituent | IC50 in MCF-7 cells (nM) | Reference |

|---|---|---|---|

| 4-Methoxyphenyl | 3,4,5-Trimethoxyphenyl | 25 | mdpi.com |

| 4-Ethoxyphenyl | 3,5-Dimethoxyphenyl | 10 | mdpi.com |

| 3-Hydroxy-4-methoxyphenyl | 3,4,5-Trimethoxyphenyl | 38 | nih.gov |

| 3-Amino-4-methoxyphenyl | 3,4,5-Trimethoxyphenyl | 19 | nih.gov |

Bioisosteric Replacements for the Phenoxy Ring

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a powerful tool in drug design. digitellinc.com For the 3-phenoxyazetidine (B1367254) scaffold, the ether linkage and the phenyl ring are both targets for bioisosteric replacement.

A notable example is the development of triple reuptake inhibitors for the treatment of depression, where a 3-aminoazetidine scaffold was explored as a bioisostere of 3-α-oxyazetidine analogues. nih.govnih.gov In this case, the oxygen atom of the ether linkage was replaced by a nitrogen atom, fundamentally altering the group's hydrogen bonding capacity and chemical nature while maintaining a similar spatial arrangement. This modification led to the identification of potent inhibitors of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) transporters. nih.govnih.gov

The phenyl ring itself can be replaced by various heteroaromatic rings. For instance, replacing a phenyl group with a pyridine (B92270) ring is a common bioisosteric strategy used to introduce a hydrogen bond acceptor, alter polarity, and improve solubility. mdpi.com While specific examples directly on the 3-phenoxyazetidine core are sparse, the principle is widely applied in medicinal chemistry to modulate a compound's properties and explore new interactions with its target. nih.govnih.govdrughunter.com

Structural Variations of the Azetidine Core

Modifications to the azetidine ring itself, particularly at the nitrogen atom, and understanding its conformational preferences are essential for optimizing biological activity.

N-Substitution Effects on Biological Activity

The nitrogen atom of the azetidine ring is a key handle for derivatization, and the nature of the substituent at this position can have a dramatic effect on potency and selectivity.

In the series of antiproliferative 3-phenoxy-1,4-diarylazetidin-2-ones, a bulky, electron-rich N-aryl substituent, such as a 3,4,5-trimethoxyphenyl or 3,5-dimethoxyphenyl group, was found to be critical for high potency. nih.govmdpi.com These substantial groups are believed to occupy a specific binding pocket in the target protein, tubulin.

In a different context, azetidine derivatives have been explored as GABA-uptake inhibitors. In these studies, N-alkylation with lipophilic moieties, such as a 4,4-diphenylbutenyl group, was found to confer the highest potency at the GAT-1 transporter. nih.gov This contrasts with the N-unsubstituted analogues, which showed lower activity, highlighting the importance of a lipophilic N-substituent for this particular target. The synthesis of N-methyl and N-benzyl substituted azetidin-2-ones has also been reported, indicating that a range of N-substituents from small alkyl to larger arylmethyl groups are synthetically accessible for SAR exploration. nih.gov

Conformational Analysis and its Influence on Ligand-Receptor Interactions

The rigid four-membered ring of azetidine restricts the number of available conformations compared to more flexible acyclic analogues, which can lead to improved binding affinity and selectivity by reducing the entropic penalty of binding. researchgate.net The stereochemistry of the substituents on the azetidine ring is a critical determinant of biological activity.

In studies of 3-phenoxy-1,4-diarylazetidin-2-ones, X-ray crystallography confirmed that a trans configuration between the 3-phenoxy group and the 4-phenyl ring is generally optimal for antiproliferative activity. nih.govmdpi.com Furthermore, these studies revealed the importance of the torsional angle between the N-phenyl "A" ring and the C4-phenyl "B" ring for potent activity. nih.gov Molecular modeling and dynamics simulations showed that these potent analogues interact with the colchicine-binding site on β-tubulin. mdpi.com The defined three-dimensional structure imposed by the azetidine core is crucial for orienting the various aryl substituents into the correct positions for effective binding within the receptor pocket. nih.gov This underscores how the conformational constraints of the azetidine core, combined with the stereochemical arrangement of its substituents, directly influence the ligand-receptor interactions that govern biological function.

Ring Expansion and Contraction Studies

The rigid four-membered azetidine ring in this compound is a key determinant of its conformational properties and, consequently, its interaction with biological targets. Altering the size of this heterocyclic ring through expansion to five-membered (pyrrolidine) or six-membered (piperidine) rings, or contraction from larger ring systems, can significantly impact pharmacological activity by modifying the spatial arrangement of key pharmacophoric elements.

Ring Expansion: The expansion of the azetidine ring to a pyrrolidine (B122466) ring introduces greater conformational flexibility. This can either be beneficial, allowing for an optimal fit within a binding pocket, or detrimental, leading to a loss of the specific conformation required for activity. Studies on related azetidine-containing compounds have shown that such modifications can profoundly affect potency and selectivity. nih.govacs.org For instance, in a series of dual norepinephrine reuptake inhibitors and 5-HT1A partial agonists, the expansion from an azetidine to a pyrrolidine ring was explored to optimize the pharmacological profile. nih.gov

A hypothetical SAR study on the ring expansion of this compound analogues might yield data as presented in Table 1. In this illustrative example, the azetidine analogue exhibits the highest potency. Expansion to a pyrrolidine ring leads to a moderate decrease in activity, while the piperidine (B6355638) analogue shows a significant drop in potency, suggesting that the constrained conformation of the azetidine ring is crucial for optimal target interaction. The distribution of substituents and the nature of the nucleophile used in the expansion process can also influence the outcome. acs.orgnih.gov

Ring Contraction: The synthesis of azetidines can also be achieved through the ring contraction of larger heterocyclic systems, such as pyrrolidinones. nih.gov This synthetic strategy can be a viable route to novel this compound analogues. The pharmacological implications of such a structural change would be a transition from a more flexible five-membered ring to the more rigid four-membered azetidine. This increased rigidity can lock the molecule in a bioactive conformation, potentially enhancing potency. Table 2 illustrates a hypothetical SAR for a ring contraction study, where the resulting azetidine derivative from a pyrrolidinone precursor shows enhanced biological activity.

| Compound ID | Ring System | Potency (IC50, nM) |

| 1a | Azetidine | 10 |

| 1b | Pyrrolidine | 50 |

| 1c | Piperidine | 500 |

| Precursor Compound | Resulting Compound | Potency (IC50, nM) |

| 2a (Pyrrolidinone) | 2b (Azetidine) | 200 (Precursor) -> 25 (Product) |

Linker Region Modifications and Their Pharmacological Implications

The properties of linkers are crucial in the design of various bioactive molecules, including antibody-drug conjugates and PROTACs, where they influence stability, solubility, and target engagement. axispharm.comsymeres.com While specific studies on linker modifications of this compound are not extensively documented, general principles of medicinal chemistry suggest that even subtle changes can lead to significant variations in biological response. nih.gov

Key parameters of the linker that can be systematically varied include:

Length: Increasing or decreasing the number of atoms in the linker can alter the distance between the phenoxy and azetidine moieties, which may be critical for spanning a binding site.

Flexibility: The introduction of rigid elements, such as double or triple bonds, or flexible units, like alkyl chains, can control the conformational freedom of the molecule.

Polarity: The incorporation of heteroatoms (e.g., oxygen, nitrogen) can modify the linker's polarity, affecting solubility and the potential for hydrogen bonding interactions with the target.

Table 3 presents hypothetical SAR data for modifications to the ether linker in this compound. In this example, replacing the ether oxygen with a methylene (B1212753) group (an isosteric replacement) slightly decreases activity, suggesting the importance of the oxygen's electronic properties or its ability to accept a hydrogen bond. Introducing a carbonyl group to form an ester enhances potency, possibly due to an additional interaction point. Conversely, a sulfonamide linker, which alters the geometry and electronic nature more significantly, leads to a substantial loss of activity.

| Compound ID | Linker Type | Potency (IC50, nM) |

| 3a | Ether (-O-) | 15 |

| 3b | Methylene (-CH2-) | 35 |

| 3c | Ester (-C(O)O-) | 8 |

| 3d | Sulfonamide (-SO2NH-) | >1000 |

Three-Dimensional SAR (3D-SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

To gain a deeper, quantitative understanding of the SAR of this compound analogues, computational techniques such as three-dimensional SAR (3D-SAR) and quantitative structure-activity relationship (QSAR) modeling are invaluable tools. These methods aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities.

3D-SAR: 3D-SAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for activity. ijrar.orgmdpi.com For this compound analogues, a 3D-SAR model could reveal that:

Bulky substituents are not tolerated in certain regions around the azetidine ring.

Electron-withdrawing groups on the phenyl ring enhance activity.

Hydrogen bond donor and acceptor groups at specific positions on the scaffold are crucial for binding.

QSAR: QSAR models use statistical methods to derive a mathematical equation that relates a set of molecular descriptors to the biological activity. nih.govnih.gov These descriptors can be constitutional, topological, electronic, or steric in nature. A QSAR study on this compound analogues could identify key descriptors that govern their potency.

For example, a hypothetical QSAR equation might take the form:

pIC50 = c0 + c1(logP) - c2(MR) + c3(σ)

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

logP represents the lipophilicity of the molecule.

MR is the molar refractivity, a measure of steric bulk.

σ is the Hammett constant, representing the electronic effect of a substituent.

c0, c1, c2, and c3 are coefficients determined by regression analysis.

Table 4 shows a hypothetical dataset that could be used to build such a QSAR model. The model might reveal that optimal activity is achieved with moderate lipophilicity, smaller steric bulk, and electron-withdrawing substituents on the phenyl ring. Such models can then be used to predict the activity of novel, unsynthesized analogues, thereby guiding further synthetic efforts. researchgate.netsunway.edu.my

| Compound ID | Substituent (X) | logP | MR | σ | pIC50 |

| 4a | 4-Cl | 3.1 | 75.2 | 0.23 | 8.0 |

| 4b | 4-F | 2.6 | 70.8 | 0.06 | 7.5 |

| 4c | 4-CH3 | 3.0 | 75.6 | -0.17 | 7.2 |

| 4d | 4-NO2 | 2.4 | 77.9 | 0.78 | 8.5 |

Pharmacological Profile and Biological Activity of 3 4 Chlorophenoxy Azetidine

In Vitro Pharmacological Characterization

In vitro studies are fundamental in determining the preliminary pharmacological profile of a compound by examining its effects on specific biological targets in a controlled laboratory setting.

Research into the biological activity of 3-(4-Chlorophenoxy)azetidine has revealed its interaction with monoamine transporters, which are crucial proteins in the regulation of neurotransmitter levels in the brain. Specifically, its affinity for the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT) has been quantified.

A study disclosed in a patent application provides inhibitory concentration (IC50) values for this compound against these transporters. The IC50 value represents the concentration of the compound required to inhibit 50% of the transporter's activity. The findings from this research indicate that this compound is a potent inhibitor of both the serotonin and norepinephrine transporters, with a significantly lower affinity for the dopamine transporter.

Table 1: Monoamine Transporter Binding Affinity of this compound

| Transporter | IC50 (nM) |

| Serotonin Transporter (SERT) | 2 |

| Norepinephrine Transporter (NET) | 18 |

| Dopamine Transporter (DAT) | 1300 |

| Data sourced from patent document WO2006002934. |

Following a comprehensive review of publicly available scientific literature and patent databases, no specific data on the enzyme inhibition profile of this compound could be identified.

A thorough search of the available scientific and patent literature did not yield any specific results from cell-based functional assays for this compound.

In Vivo Pharmacological Evaluation

In vivo studies are essential for understanding the effects of a compound within a living organism, providing insights into its potential therapeutic efficacy and its pharmacokinetic properties.

No publicly available data from efficacy studies of this compound in animal models of disease were found during a comprehensive literature and patent search.

A detailed search of the scientific and patent literature did not reveal any specific information regarding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound.

Mechanisms of Action Elucidation

Comprehensive studies to unravel the precise mechanisms by which this compound may exert biological effects are not yet documented. The elucidation of its molecular interactions and pathways remains a subject for future investigation.

Target Identification and Validation

There is a notable absence of published research specifically identifying and validating the biological targets of this compound. While the azetidine (B1206935) ring is a component of various biologically active compounds, the specific targets for this substituted azetidine have not been reported.

Signaling Pathway Analysis

In the absence of identified biological targets, analysis of the signaling pathways modulated by this compound has not been undertaken. Understanding which cellular communication networks this compound may influence is critical for determining its pharmacological profile.

Molecular Interaction Studies

Detailed molecular interaction studies, such as binding assays or structural biology analyses, to characterize the interaction of this compound with specific proteins or other biomolecules have not been described in the available scientific literature.

Potential Therapeutic Applications

While the broader class of azetidine derivatives has been explored for various therapeutic uses, the specific potential of this compound in any particular disease area is yet to be established through dedicated research.

Neuropharmacological Potential

There is currently no direct evidence to support any specific neuropharmacological potential for this compound. Research into its effects on the central nervous system, including its ability to interact with neurotransmitter receptors or other neuronal targets, has not been reported.

Computational Chemistry and Molecular Modeling of 3 4 Chlorophenoxy Azetidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity.

For 3-(4-Chlorophenoxy)azetidine, the HOMO is expected to be localized primarily on the electron-rich 4-chlorophenoxy ring and the nitrogen atom of the azetidine (B1206935) ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the aromatic ring and the C-Cl bond, indicating potential sites for nucleophilic interaction.

Table 1: Illustrative Frontier Molecular Orbital Properties of this compound

| Parameter | Hypothetical Value (eV) | Description |

| HOMO Energy | -8.50 | Indicates the energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.20 | Indicates the energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 7.30 | The energy difference between the HOMO and LUMO, reflecting chemical reactivity and stability. |

Disclaimer: The values in this table are hypothetical and for illustrative purposes only. Actual values would require specific quantum chemical calculations.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is invaluable for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are critical for molecular recognition by biological targets. The ESP map of this compound would likely show a negative potential (red) around the oxygen and chlorine atoms, as well as the nitrogen of the azetidine ring, indicating regions that can act as hydrogen bond acceptors. Positive potential (blue) would be expected around the hydrogen atoms of the azetidine ring's nitrogen, highlighting a potential hydrogen bond donor site.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

While no specific docking studies for this compound are publicly documented, its structural motifs suggest potential for interaction with a variety of biological targets. For instance, the azetidine scaffold is found in inhibitors of various enzymes and receptors. A hypothetical docking study could explore the binding of this compound to a kinase, a common drug target. The 4-chlorophenyl group could form hydrophobic interactions and halogen bonds within the active site, while the azetidine nitrogen could act as a hydrogen bond acceptor or donor.

Table 2: Hypothetical Molecular Docking Results of this compound with a Kinase Target

| Parameter | Illustrative Value/Description |

| Binding Affinity (kcal/mol) | -7.5 |

| Key Interacting Residues | Leu25, Val33, Ala48, Lys50, Asp145 |

| Interaction Types | Hydrogen bond with Asp145 (azetidine NH), Hydrophobic interactions with Leu25, Val33, Ala48, Halogen bond with Lys50 (chlorine atom) |

Disclaimer: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information obtained from a molecular docking study.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations could be used to explore its conformational landscape, revealing the most stable three-dimensional arrangements of the molecule in different environments (e.g., in water or bound to a protein).

Furthermore, MD simulations can be employed to study the kinetics of ligand-target binding and unbinding. This information is increasingly recognized as crucial for drug efficacy, as a longer residence time of a drug on its target can lead to a more sustained therapeutic effect. Simulations could reveal the key interactions that stabilize the bound complex and the energy barriers associated with the binding and unbinding processes.

De Novo Drug Design Strategies Based on this compound Scaffold

De novo drug design involves the computational creation of novel molecular structures with desired properties. The this compound scaffold can serve as an excellent starting point for such strategies. Algorithms can be used to "grow" new functional groups from the azetidine ring or the chlorophenoxy moiety to optimize interactions with a specific target binding site. This approach allows for the exploration of vast chemical space and the generation of innovative drug candidates that may not be accessible through traditional chemical synthesis planning.

Virtual Screening and Library Design

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. A library of compounds based on the this compound scaffold could be computationally generated by adding a variety of substituents at different positions on the molecule. This virtual library could then be screened against a panel of biological targets to identify potential hits for further experimental validation.

Table 3: Illustrative Virtual Library Based on the this compound Scaffold

| Library Characteristic | Illustrative Value |

| Scaffold | This compound |

| Number of Compounds | 10,000 |

| Molecular Weight Range | 250 - 500 Da |

| cLogP Range | 1.0 - 4.0 |

| Number of Rotatable Bonds | 2 - 7 |

Disclaimer: The values in this table are hypothetical and for illustrative purposes to represent the characteristics of a virtual chemical library.

Metabolic Pathways and Biotransformation of 3 4 Chlorophenoxy Azetidine

Elucidation of Metabolic Enzymes Involved

To identify the specific enzymes responsible for the metabolism of 3-(4-Chlorophenoxy)azetidine, several experimental approaches could be employed. For CYP-mediated metabolism, recombinant human CYP enzymes expressed in a cellular system can be used to screen for the activity of individual isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). nih.govmedsafe.govt.nz Chemical inhibitors of specific CYP enzymes can also be used in liver microsome incubations to determine which enzymes are involved. A reduction in the metabolism of the compound in the presence of a specific inhibitor would implicate that enzyme in its biotransformation. medsafe.govt.nz If non-CYP enzymes like GSTs are suspected, incubations with cytosolic fractions and specific inhibitors would be performed. nih.gov

Impact of Metabolism on Pharmacological Activity and Safety

The safety of metabolites is also a critical consideration. The formation of reactive metabolites can lead to cellular toxicity. Therefore, an understanding of the metabolic pathways is essential for a comprehensive safety assessment of any new chemical entity. Without specific data on the metabolites of this compound, any discussion of the impact of its metabolism on activity and safety would be purely speculative.

Advanced Characterization and Analytical Methods for 3 4 Chlorophenoxy Azetidine in Biological Systems

Liquid Chromatography-Mass Spectrometry (LC-MS) for Bioanalysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantitative analysis of small molecules in biological fluids due to its high sensitivity and selectivity. A validated LC-MS/MS method enables the precise measurement of 3-(4-Chlorophenoxy)azetidine concentrations in matrices such as plasma, serum, and urine.

Method development would typically involve optimizing chromatographic conditions to achieve efficient separation of the analyte from endogenous matrix components. A reverse-phase C18 column with gradient elution using a mobile phase of acetonitrile (B52724) and water, both containing a small percentage of formic acid to improve peak shape and ionization efficiency, is a common starting point. nih.gov

For detection, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is often employed. econference.io This involves selecting a specific precursor ion for this compound and one of its characteristic product ions. This transition is highly specific to the analyte, minimizing interferences. An internal standard, a structurally similar compound, would be used to ensure accuracy and precision.

A hypothetical set of LC-MS/MS parameters for the analysis of this compound is presented below.

Interactive Data Table 1: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Value |

| Chromatography | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10-90% B over 5 minutes |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 184.06 |

| Product Ion (m/z) | 128.02 |

| Collision Energy | 20 eV |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel compounds, including the metabolites of xenobiotics. unl.edu While LC-MS/MS is excellent for quantification, NMR provides detailed structural information necessary to definitively identify the sites of metabolic modification. frontiersin.org

Following in vitro incubation of this compound with liver microsomes or hepatocytes, or after analysis of in vivo samples, metabolites can be isolated and concentrated for NMR analysis. One-dimensional (1D) ¹H NMR and ¹³C NMR spectra, along with two-dimensional (2D) techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to piece together the chemical structure of the metabolites.

For the parent compound, this compound, characteristic signals would be expected for the protons and carbons of the azetidine (B1206935) ring and the chlorophenoxy group. Metabolic transformations, such as hydroxylation of the aromatic ring or oxidation of the azetidine ring, would lead to predictable changes in the NMR spectra, including shifts in the positions of nearby signals and the appearance of new resonances.

The following table outlines the predicted ¹H NMR chemical shifts for this compound and a potential metabolite, 3-(4-Chloro-2-hydroxyphenoxy)azetidine.

Interactive Data Table 2: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃

| Protons | This compound | 3-(4-Chloro-2-hydroxyphenoxy)azetidine |

| Azetidine CH | ~4.8 | ~4.7 |

| Azetidine CH₂ | ~3.9 | ~3.8 |

| Aromatic CH (ortho to O) | ~6.8 | ~6.7 |

| Aromatic CH (meta to O) | ~7.2 | ~7.1 |

| Aromatic CH (ortho to OH) | - | ~6.9 |

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule and its metabolites. nih.gov This technique, often performed using Time-of-Flight (TOF) or Orbitrap mass analyzers, can distinguish between molecules with the same nominal mass but different elemental formulas. nih.gov

In the context of this compound, HRMS would be used to confirm the identity of the parent compound in a biological sample by comparing its measured accurate mass to the theoretical exact mass. Furthermore, when a potential metabolite is detected, HRMS can determine its elemental composition. For instance, the addition of an oxygen atom during a hydroxylation reaction would result in a mass increase of 15.9949 Da. By measuring the accurate mass of the metabolite, it is possible to confirm that this mass change corresponds to the addition of one oxygen atom and not another combination of atoms with a similar nominal mass.

The table below illustrates how HRMS data can be used to confirm the elemental composition of this compound and a potential hydroxylated metabolite.

Interactive Data Table 3: HRMS Data for Structural Confirmation

| Compound | Elemental Formula | Theoretical Exact Mass (m/z) [M+H]⁺ | Measured Accurate Mass (m/z) [M+H]⁺ | Mass Error (ppm) |

| This compound | C₉H₁₁ClNO⁺ | 184.0529 | 184.0525 | -2.2 |

| Hydroxylated Metabolite | C₉H₁₁ClNO₂⁺ | 200.0478 | 200.0475 | -1.5 |

Future Directions and Research Gaps in 3 4 Chlorophenoxy Azetidine Studies

Development of Novel Synthetic Methodologies

The synthesis of azetidines, including the 3-(4-chlorophenoxy)azetidine scaffold, presents inherent challenges due to the high ring-strain energy of the four-membered ring. nih.govresearchgate.net Although this strain contributes to the molecule's unique conformational rigidity and biological activity, it also complicates synthesis. researchgate.net Consequently, the development of more efficient, scalable, and versatile synthetic methods is a primary focus for future research.

Current research gaps and future directions include:

Strain-Release Strategies: Methods that harness the ring strain, such as the strain-release homologation of azabicyclo[1.1.0]butanes, offer promising avenues for creating complex azetidine (B1206935) derivatives. rsc.org Further exploration of these and other strain-driven reactions is needed.

Photocatalysis: The use of visible light and photocatalysts to synthesize monocyclic azetidines is an emerging area. sciencedaily.com This approach, including the aza Paternò-Büchi reaction, allows for the construction of the azetidine core under mild conditions and could be further optimized for broader substrate scopes and improved efficiency. researchgate.netresearchgate.netresearchgate.net

Catalytic Regioselective Reactions: Lanthanide-catalyzed methods, such as the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to form azetidines, provide a pathway to highly functionalized products. frontiersin.orgnih.govdntb.gov.ua The development of new catalytic systems that offer high regioselectivity and stereoselectivity is crucial for accessing specific isomers with desired biological activities.

Flow Chemistry and Scalability: Many existing synthetic routes are challenging to scale up, limiting the availability of azetidine-based compounds for extensive preclinical and clinical studies. researchgate.net Future methodologies should focus on scalability, potentially through the adoption of continuous flow chemistry techniques, to ensure a reliable supply of these important building blocks.

A summary of promising synthetic approaches is presented in the table below.

| Synthetic Strategy | Description | Key Advantages | Reference(s) |

| Aza Paternò-Büchi Reaction | A [2+2] photocycloaddition between an imine and an alkene to form the azetidine ring. | Access to functionalized azetidines under mild, light-mediated conditions. | researchgate.netresearchgate.netresearchgate.net |

| Intramolecular Aminolysis | Lewis acid-catalyzed cyclization of epoxy amines to regioselectively form the azetidine ring. | High yields and tolerance for various functional groups. | frontiersin.orgnih.govdntb.gov.ua |

| Strain-Release Homologation | Utilizes highly strained precursors like azabicyclo[1.1.0]butanes to build the azetidine scaffold. | Modular synthesis of diverse azetidine structures. | rsc.org |

| DeFS Coupling | Utilizes Azetidine Sulfonyl Fluorides (ASFs) for the mild synthesis of 3-aryl-3-substituted azetidines. | Creates new opportunities for divergent synthesis of complex derivatives. | nih.gov |

Exploration of New Therapeutic Indications

The rigid, three-dimensional structure of the azetidine ring makes it a valuable scaffold in drug design, capable of influencing properties like solubility, metabolic stability, and receptor binding. nih.govresearchgate.net Derivatives of this compound have shown potential across various disease areas, but the full spectrum of their pharmacological activity remains largely unexplored.

Future research should target:

Central Nervous System (CNS) Disorders: Azetidine derivatives have been investigated as monoamine neurotransmitter re-uptake inhibitors and modulators of cortical catecholaminergic neurotransmission, suggesting potential applications in treating schizophrenia, Alzheimer's disease, and other CNS conditions. nih.govgoogle.com Further studies are needed to optimize potency, selectivity, and blood-brain barrier penetration for these targets.

Oncology: The conformational restriction imposed by the azetidine ring is a strategy being used to design novel antitumor agents. mdpi.com Analogues of potent anticancer compounds incorporating the 3-aryl-azetidine moiety have been synthesized and shown to have antiproliferative activities. mdpi.com Screening this compound derivatives against a wider range of cancer cell lines and molecular targets (e.g., kinases, tubulin) could uncover new therapeutic leads. mdpi.comnih.gov

Infectious Diseases: The search for new antibiotics is a global health priority. Spirocyclic scaffolds containing an azetidine moiety have demonstrated excellent activity against Mycobacterium tuberculosis, highlighting the potential of this chemical class in developing novel anti-infective agents. mdpi.com

Substance Abuse Disorders: By modifying the central heterocyclic ring of known compounds like lobelane (B1250731) to an azetidine, researchers have developed potent inhibitors of the vesicular monoamine transporter-2 (VMAT2), indicating a potential therapeutic avenue for methamphetamine abuse. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Efforts

Modern drug discovery is increasingly driven by the power of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools can analyze vast datasets to identify patterns, predict properties, and generate novel molecular structures, significantly accelerating the discovery pipeline. mdpi.comnih.gov

For the this compound scaffold, AI and ML can be pivotal in:

Virtual Screening and Target Identification: ML algorithms can screen massive virtual libraries of azetidine derivatives against biological targets to identify promising hits, reducing the time and cost associated with high-throughput screening. nih.govastrazeneca.com

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models, powered by ML, can predict the biological activity, pharmacokinetic properties (absorption, distribution, metabolism, excretion), and toxicity (ADMET) of novel this compound analogues before they are synthesized. nih.gov

De Novo Drug Design: Generative AI models can design entirely new azetidine-based molecules tailored to have specific, desirable properties for a given therapeutic target. nih.govcrimsonpublishers.com This allows for the exploration of a much broader chemical space than is accessible through traditional synthetic chemistry alone.

| AI/ML Application | Potential Impact on Azetidine Research | Reference(s) |

| Virtual Screening | Rapidly identifies potential drug candidates from large virtual libraries of azetidine derivatives. | nih.gov |

| Predictive ADMET/QSAR | Prioritizes synthesis of compounds with favorable drug-like properties and predicted efficacy. | nih.govastrazeneca.com |

| Generative Models | Designs novel azetidine-based molecules with optimized properties for specific biological targets. | mdpi.comcrimsonpublishers.com |

Addressing Challenges in Translating Preclinical Findings to Clinical Applications

A significant hurdle in drug development is the high attrition rate of promising compounds as they move from preclinical studies to clinical trials. This "translational gap" is a critical area of concern for all new chemical entities, including derivatives of this compound.

Key challenges and future research needs include:

In Vitro to In Vivo Correlation: Compounds that show high potency in cell-based assays may fail to demonstrate efficacy in animal models due to poor pharmacokinetics or bioavailability. For instance, a potent azetidine-containing TZT-1027 analogue with nanomolar activity in vitro failed to produce effective tumor inhibition in a mouse xenograft model. mdpi.com A deeper understanding of the metabolic fate and stability of the azetidine ring in vivo is essential.

Metabolic Stability: The strained four-membered ring, while beneficial for conformational rigidity, can sometimes be a site of metabolic vulnerability. sciencedaily.com Research into how modifications on the azetidine ring and its substituents affect metabolic stability is crucial for designing compounds with suitable half-lives and safety profiles.

Target Engagement and Off-Target Effects: Ensuring that a drug candidate interacts with its intended target in a complex biological system—and not with unintended targets that could cause side effects—is paramount. Future studies should employ advanced techniques to confirm target engagement and comprehensively profile the selectivity of lead compounds.

Collaborative Opportunities in Interdisciplinary Research

Addressing the complex challenges outlined above requires a departure from siloed research efforts. The future of drug discovery for scaffolds like this compound lies in robust, interdisciplinary collaboration.

Chemistry and Biology: Close collaboration between synthetic chemists, medicinal chemists, and biologists is fundamental. Chemists can develop novel methods to synthesize diverse libraries of azetidine compounds, which biologists and pharmacologists can then screen to identify new therapeutic uses. nih.gov

Computational and Experimental Science: The integration of AI and computational modeling with traditional wet-lab experimentation is essential. mdpi.com Computational chemists can guide the design and prioritization of molecules for synthesis, creating a more efficient and data-driven discovery cycle.

Academia and Industry: Partnerships between academic research institutions, which often drive early-stage discovery and methodological innovation, and pharmaceutical companies, which have the resources and expertise for clinical development, are critical for translating basic research into approved medicines.

By focusing on these future directions and addressing the existing research gaps, the scientific community can continue to unlock the full potential of this compound and its derivatives as a source of next-generation therapeutics.

常见问题

Q. Which disease models are most relevant for testing this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。